2-(6-bromo-1H-indol-1-yl)ethanol is a chemical compound characterized by its unique structure and significant biological properties. With the molecular formula , this compound is a derivative of indole, a prominent heterocyclic system widely recognized in medicinal chemistry for its diverse biological activities. The presence of the bromine atom at the 6-position of the indole ring enhances its reactivity and potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
The compound can be synthesized through various methods, primarily involving the bromination of indole derivatives followed by alkylation reactions. It has been referenced in multiple studies focusing on its synthesis and biological evaluation, indicating its relevance in ongoing research within organic and medicinal chemistry fields .
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol typically involves several key steps:
For instance, one method described involves the use of aluminum chloride as a catalyst in a Friedel-Crafts reaction, where 6-bromoindole reacts with glyoxylic acid to form an intermediate that can subsequently be converted into 2-(6-bromo-1H-indol-1-yl)ethanol . The reaction conditions typically require careful temperature control and inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 2-(6-bromo-1H-indol-1-yl)ethanol features a six-membered indole ring substituted with a hydroxyl group (-OH) at the ethanol position and a bromine atom at the 6-position. This configuration contributes to its unique chemical behavior and biological activity.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm its molecular identity and purity. For example, NMR spectra would show distinct signals corresponding to the hydrogen atoms on the indole ring and the hydroxyl group .
2-(6-bromo-1H-indol-1-yl)ethanol is involved in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions . Each reaction pathway offers potential routes for synthesizing more complex derivatives with enhanced biological activities.
The mechanism of action for 2-(6-bromo-1H-indol-1-yl)ethanol involves its interaction with various biological targets, particularly enzymes and receptors within cells. Indole derivatives are known to modulate biochemical pathways by influencing signaling cascades that lead to cellular responses.
Research indicates that such compounds can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways . Additionally, their anticancer effects may stem from inducing apoptosis in cancer cells through various mechanisms, including inhibition of protein kinases involved in cell proliferation.
2-(6-bromo-1H-indol-1-yl)ethanol is typically characterized by:
Chemical properties include:
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
2-(6-bromo-1H-indol-1-yl)ethanol has several applications in scientific research:
Additionally, it is utilized in industrial applications such as dye synthesis due to its structural properties .
Indole derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional versatility in interacting with biological targets. The indole nucleus—a bicyclic structure featuring a benzene ring fused to a pyrrole ring—serves as a molecular framework in numerous natural products and pharmaceuticals. This structural motif enables diverse non-covalent interactions, including π-π stacking with aromatic amino acid residues, hydrogen bonding via the pyrrole nitrogen, and hydrophobic interactions within enzyme binding pockets [3]. Brominated indoles, such as 2-(5-bromo-1H-indol-1-yl)ethanol and 2-(6-bromo-1H-indol-1-yl)ethanol, exhibit enhanced bioactivity profiles compared to their non-halogenated counterparts, particularly in antimicrobial and anticancer applications [3] [6].
In antibacterial drug discovery, bromo-substituted indoles demonstrate potent activity against clinically relevant pathogens. Molecular modifications at the N1 position, such as the introduction of ethanol moieties in 2-(6-bromo-1H-indol-1-yl)ethanol, enhance membrane penetration and target engagement. These derivatives effectively disrupt bacterial growth through mechanisms including inhibition of essential enzymes like bacterial cystathionine γ-lyase (bCSE) and interference with biofilm formation [1] [7]. Against Gram-positive bacteria like Staphylococcus aureus, bromoindoles exhibit minimum inhibitory concentrations (MICs) below 10 µg/mL, positioning them as promising leads for novel anti-infectives [3].
In oncology, the bromine atom significantly enhances cytotoxic properties. Brominated indole derivatives demonstrate moderate to potent activity against various cancer cell lines, with IC~50~ values ranging from 5–15 µM against lung cancer cells [3] [6]. The ethanol functionalization at N1 improves aqueous solubility and bioavailability, facilitating cellular uptake and intracellular target modulation. The mechanistic activities include induction of apoptosis, interference with microtubule assembly, and generation of reactive oxygen species (ROS) within tumor microenvironments [6].
Table 1: Biological Activities of Selected Brominated Indole Derivatives
Compound | Antibacterial Activity (MIC against S. aureus) | Anticancer Activity (IC~50~ against A549 cells) | Key Functionalization |
---|---|---|---|
2-(5-Bromo-1H-indol-1-yl)ethanol | <10 µg/mL | 5–15 µM | Ethanol at N1, Br at C5 |
NL1 inhibitor | 2 µg/mL (bCSE inhibition) | Not reported | Glycine conjugate at N1 |
NL2 inhibitor | 16–32 µg/mL (bCSE inhibition) | Not reported | Furan carboxylate at N1 |
Marine bisindole alkaloid | 2 µg/mL (MRSA) | Not reported | Bis(6-bromoindol-3-yl)ethanamine |
Bromination fundamentally alters the electronic and steric properties of indole derivatives, enhancing their drug-likeness and target affinity. The introduction of bromine at the C6 position of 2-(6-bromo-1H-indol-1-yl)ethanol creates a distinctive electronic profile characterized by increased molecular polarizability and induction of dipole moments. Bromine's electron-withdrawing nature generates a partial positive charge at adjacent carbon atoms, facilitating nucleophilic substitution reactions for further derivatization or covalent interactions with biological nucleophiles in enzyme active sites [1] [8].
Spatially, the bromine atom at C6 occupies a van der Waals volume of approximately 22.7 ų, creating optimal steric complementarity within hydrophobic enzyme subsites inaccessible to smaller substituents. In bCSE inhibitors like NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), the C6 bromine enhances binding affinity by 12-fold compared to non-brominated analogs through hydrophobic interactions with Val269 and Phe114 residues in the bCSE active site [1]. This specific positioning disrupts the enzyme's pyridoxal phosphate (PLP) cofactor coordination, essential for H~2~S production in pathogenic bacteria.
The bromine substitution also significantly influences metabolic stability. The carbon-bromine bond exhibits higher stability against oxidative metabolism compared to carbon-chlorine or carbon-iodine bonds, extending the plasma half-life of brominated indoles [7]. Comparative studies of fluorinated and brominated bisindole alkaloids reveal that bromine provides superior metabolic stability despite fluorine's electronegativity advantage. For instance, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine maintains 85% integrity after 6-hour plasma incubation, whereas fluorinated analogs show earlier decomposition [7]. This stability profile is crucial for maintaining therapeutic concentrations during antibacterial or anticancer treatments.
Table 2: Physicochemical Properties of Brominated Indole Derivatives
Property | 2-(5-Bromo-1H-indol-1-yl)ethanol | 2-(6-Bromo-1H-indol-1-yl)acetic acid | NL2 Inhibitor |
---|---|---|---|
Molecular Formula | C~10~H~10~BrNO | C~10~H~8~BrNO~2~ | C~15~H~12~BrNO~3~ |
Molecular Weight (g/mol) | 240.1 | 254.1 | 334.2 |
LogP (Predicted) | 2.3 | 2.1 | 3.8 |
Hydrogen Bond Donors | 1 | 1 | 1 |
Hydrogen Bond Acceptors | 2 | 3 | 4 |
Rotatable Bonds | 3 | 2 | 5 |
Bromine Position | C5 | C6 | C6 (indole ring) |
Bacterial cystathionine γ-lyase (bCSE) represents a critical therapeutic target due to its central role in bacterial hydrogen sulfide (H~2~S) production—a key mediator of antibiotic resistance and biofilm formation. H~2~S functions as a redox buffer that neutralizes reactive oxygen species (ROS) generated by antibiotics and host immune responses, effectively protecting bacterial cells from oxidative damage [1]. Pathogens like Staphylococcus aureus and Pseudomonas aeruginosa upregulate bCSE expression during antibiotic exposure, creating resistant phenotypes. Selective inhibition of bCSE disrupts this defense mechanism, significantly potentiating conventional antibiotics against multidrug-resistant strains.
Indole derivatives demonstrate exceptional promise as bCSE inhibitors due to their structural mimicry of the enzyme's natural substrates. The indole ring's planar geometry complements the aromatic cage within the bCSE active site, while the bromine substitution at C6 enhances hydrophobic contacts with conserved residues [1]. The ethanol or acetic acid functionalization at N1 in compounds like 2-(6-bromo-1H-indol-1-yl)ethanol or its acetic acid analog positions polar groups toward the PLP-binding domain, interfering with cofactor utilization. This dual targeting strategy achieves selective bCSE inhibition over the human homolog (hCSE), minimizing off-target effects [1] [8].
Structure-activity relationship (SAR) studies reveal that N1-substituted 6-bromoindoles exhibit superior bCSE inhibition compared to C3-substituted isomers. Molecular docking simulations demonstrate that the ethanol chain in 2-(6-bromo-1H-indol-1-yl)ethanol forms hydrogen bonds with Thr187 and Gly210 residues near the enzyme's substrate entrance channel, sterically blocking substrate access [1] [7]. When benchmarked against lead compounds, ethanol derivatives show comparable binding energy (-8.3 kcal/mol) to clinical candidates like NL1 (-9.1 kcal/mol), validating their pharmacophoric efficiency.
The therapeutic impact extends beyond direct enzyme inhibition to disruption of bacterial virulence. Brominated indoles significantly impair biofilm formation—a critical virulence factor—in MRSA and MSSA strains at sub-MIC concentrations. 2-(6-bromo-1H-indol-1-yl)ethanol achieves >50% reduction in biofilm biomass at concentrations ≤32 µg/mL by interfering with polysaccharide intercellular adhesin (PIA) synthesis and quorum-sensing signal transduction [3] [7]. This dual mechanism—simultaneously sensitizing bacteria to oxidative stress and reducing virulence—positions 6-bromoindole derivatives as next-generation antibiotic adjuvants for combating resistant infections.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3